molecular formula C10H8FNS B8480968 8-Fluoro-2-methylquinoline-6-thiol

8-Fluoro-2-methylquinoline-6-thiol

Cat. No.: B8480968
M. Wt: 193.24 g/mol
InChI Key: RCTYIDAKXWPSSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoro-2-methylquinoline-6-thiol is a synthetically versatile quinoline derivative engineered for advanced research applications, particularly in medicinal chemistry and chemical biology. Its molecular structure incorporates two key functional handles: a fluorine atom and a thiol group, enabling it to participate in orthogonal chemical reactions for the design and construction of complex molecules. This compound serves as a highly valuable building block in drug discovery projects. The quinoline core is a privileged scaffold in medicinal chemistry, known for conferring a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The strategic fluorine substitution can fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in optimizing lead compounds . The thiol group is a potent nucleophile, allowing this compound to be utilized in bioconjugation strategies and the synthesis of diverse heterocyclic systems. A particularly promising research application is in the development of novel bioconjugation and macrocyclization strategies. The fluorine-thiol displacement reaction (FTDR) has recently emerged as a robust, chemoselective method for stapling peptides and macrocyclization, even in the presence of other unprotected amino acid side chains . The reactive thiol in this compound can engage with fluoroacetamide-functionalized molecules, facilitating the creation of structurally constrained peptides or protein conjugates with enhanced stability and biological activity. This makes it a compelling reagent for creating chemical probes and potential therapeutics that target protein-protein interactions. This product is intended for research purposes as a chemical intermediate and tool compound. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8FNS

Molecular Weight

193.24 g/mol

IUPAC Name

8-fluoro-2-methylquinoline-6-thiol

InChI

InChI=1S/C10H8FNS/c1-6-2-3-7-4-8(13)5-9(11)10(7)12-6/h2-5,13H,1H3

InChI Key

RCTYIDAKXWPSSE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2C=C1)S)F

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For 8-Fluoro-2-methylquinoline-6-thiol, ¹H NMR and ¹³C NMR would be essential for confirming the arrangement of atoms.

¹H NMR Spectroscopy

In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the quinoline (B57606) ring, the methyl group, and the thiol group. The aromatic region would likely show a complex pattern of signals for the four protons on the quinoline ring system. The chemical shifts of these protons are influenced by the electron-withdrawing fluorine atom and the electron-donating thiol and methyl groups. The methyl group would appear as a singlet in the upfield region, typically around 2.5 ppm. chemicalbook.com The thiol proton (S-H) would also produce a singlet, which can vary in chemical shift depending on concentration and solvent.

Expected ¹H NMR Data

Protons Expected Chemical Shift (ppm) Multiplicity
Aromatic-H 7.0 - 8.5 Multiplet
Methyl (CH₃) ~2.5 Singlet

Note: The above table is based on general principles and data for related compounds, not on experimental results for this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, ten distinct signals would be anticipated in the ¹³C NMR spectrum, corresponding to the ten carbon atoms of the quinoline core and the one methyl carbon. The carbon atoms of the quinoline ring would resonate in the aromatic region (typically 110-160 ppm), with the carbon atom bonded to the fluorine atom showing a characteristic large coupling constant (J-coupling). The methyl carbon would appear as a signal in the upfield region of the spectrum.

Expected ¹³C NMR Data

Carbon Type Expected Chemical Shift (ppm)
Aromatic C-F ~150-165 (with C-F coupling)
Aromatic C-S ~125-140
Other Aromatic C 110 - 150

Note: The above table is based on general principles and data for related compounds, not on experimental results for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the S-H, C-F, C=N, C=C, and C-H bonds.

Key expected vibrational frequencies include a weak absorption for the S-H stretch, a strong absorption for the C-F stretch, and several bands in the fingerprint region corresponding to the quinoline ring system. The presence of these specific bands would provide strong evidence for the compound's structure.

Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch (methyl) 2850 - 3000 Medium
S-H Stretch 2550 - 2600 Weak
C=N Stretch (quinoline) 1600 - 1650 Medium
Aromatic C=C Stretch 1450 - 1600 Medium to Strong

Note: The above table is based on general principles and data for related compounds, not on experimental results for this compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs UV light, leading to π → π* and n → π* transitions. nih.gov The substitution pattern, including the fluorine, methyl, and thiol groups, would influence the exact wavelengths of maximum absorption (λmax). Generally, quinoline derivatives exhibit multiple absorption bands in the UV region. Computational studies on related quinoline thiols suggest the presence of strong absorption bands that are influenced by tautomeric equilibria. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its molecular formula. For this compound (C₁₀H₈FNS), HRMS would be expected to yield a molecular ion peak with a very specific mass-to-charge ratio (m/z), confirming the elemental composition.

Single-Crystal X-ray Diffraction in Determining Solid-State Molecular Structure

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of its molecular structure. No published crystal structure for this compound has been found.

Computational and Theoretical Investigations of 8 Fluoro 2 Methylquinoline 6 Thiol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. mdpi.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. mdpi.comdergipark.org.tr This analysis helps in understanding the charge transfer that occurs within the molecule. scispace.com For quinoline (B57606) derivatives, the distribution of HOMO and LUMO orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attacks. dergipark.org.tr

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

Parameter Description
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE) The difference between ELUMO and EHOMO; a key indicator of chemical reactivity and stability. mdpi.com
Ionization Potential (I) Approximated as -EHOMO.
Electron Affinity (A) Approximated as -ELUMO.
Chemical Hardness (η) Calculated as (I - A) / 2; measures resistance to change in electron distribution.
Chemical Softness (S) The reciprocal of chemical hardness (1/η).

| Electronegativity (χ) | Calculated as (I + A) / 2; measures the power to attract electrons. |

This table describes the typical parameters derived from HOMO-LUMO analysis; specific values for 8-Fluoro-2-methylquinoline-6-thiol are not available.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density from occupied donor orbitals to unoccupied acceptor orbitals. researchgate.net The stabilization energy (E(2)) associated with these interactions is calculated, where a higher E(2) value indicates a more significant interaction between the donor and acceptor orbitals. aimspress.com This analysis is crucial for understanding intramolecular hydrogen bonding and the stability conferred by specific electronic interactions. nih.govacs.org

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (like UV-Vis) of molecules. researchgate.netnih.gov It calculates the energies of electronic excited states, which correspond to the absorption wavelengths and oscillator strengths of electronic transitions. dergipark.org.tr By comparing the calculated spectra with experimental data, TD-DFT helps in understanding the electronic transitions, such as the π–π* transitions common in conjugated systems like quinoline. nih.govresearchgate.net This method is instrumental in designing molecules with specific optical properties for applications like dyes and sensors. researchgate.netossila.com

Tautomeric Equilibrium Studies of Thiol-Thione Forms

Tautomerism is a fundamental phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For this compound, a potential tautomeric equilibrium exists between the thiol (-SH) form and the thione (C=S, N-H) form. The relative stability of these tautomers can be investigated using computational methods like DFT. nih.gov By calculating the total energies of the optimized structures of each tautomer in the gas phase and in different solvents, it is possible to determine which form is more stable and therefore more populated at equilibrium. nih.gov Understanding this equilibrium is crucial as the different tautomers can exhibit distinct chemical reactivity and biological activity. nih.gov

Prediction of Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of a molecule describe its behavior under a strong electromagnetic field, such as that from a laser. Materials with significant NLO responses are vital for modern photonics and optoelectronics, including applications in frequency conversion and optical switching. Theoretical calculations, typically employing Density Functional Theory (DFT), are instrumental in predicting these properties for new molecules like this compound.

The key parameters for NLO activity are the first-order hyperpolarizability (β) and the total static first hyperpolarizability (β₀). A higher value for these parameters indicates a stronger NLO response. Computational models analyze the electronic structure, including the distribution of electron density and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap often correlates with higher NLO activity due to increased intramolecular charge transfer possibilities.

For quinoline derivatives, the presence of both electron-donating and electron-withdrawing groups can enhance NLO properties. In this compound, the thiol (-SH) group can act as an electron donor, while the fluorine atom (-F) is an electron-withdrawing group. This donor-acceptor framework across the quinoline system is a promising feature for significant NLO effects.

Detailed research findings from computational studies would quantify the components of the hyperpolarizability tensor, as shown in the hypothetical data table below. These values are derived from quantum chemical calculations and provide a theoretical basis for assessing the material's potential.

Table 1: Calculated Non-Linear Optical (NLO) Properties of this compound

Parameter Value (esu)
β_xxx Data not available
β_xxy Data not available
β_xyy Data not available
β_yyy Data not available
β_xxz Data not available
β_xyz Data not available
β_xzz Data not available
β_yyz Data not available
β_yzz Data not available
β_zzz Data not available
β₀ (Total Hyperpolarizability) Data not available

Note: Electronic dipole moments (μ) and polarizability (α) are also key indicators. Data for these parameters are currently unavailable from existing computational studies.

Thermochemical Properties and Stability Analysis

Thermochemical properties, calculated through computational methods, are essential for understanding the stability and reactivity of a compound under various thermal conditions. These calculations can predict standard thermodynamic functions such as enthalpy (H), entropy (S), and Gibbs free energy (G), which are fundamental to predicting the spontaneity of reactions and the stability of the molecule.

Frequency calculations performed using DFT can determine the zero-point vibrational energy (ZPVE), which is a quantum mechanical effect where a molecule retains some vibrational energy even at absolute zero. These calculations also yield other thermodynamic data by considering translational, rotational, and vibrational contributions to the total energy of the molecule.

The stability of this compound can be assessed by its calculated heat of formation and Gibbs free energy of formation. A more negative value for these parameters typically indicates greater thermodynamic stability. These theoretical values are critical for predicting the compound's behavior in synthesis and processing, providing a baseline for its expected thermal robustness. While specific experimental data is often required for validation, computational predictions are a valuable and cost-effective first step in characterizing a new chemical entity.

Table 2: Calculated Thermochemical Properties of this compound at 298.15 K

Property Value
Zero-point vibrational energy (ZPVE) Data not available (kcal/mol)
Enthalpy (H) Data not available (kcal/mol)
Gibbs Free Energy (G) Data not available (kcal/mol)
Entropy (S) Data not available (cal/mol·K)
Heat Capacity (Cv) Data not available (cal/mol·K)

Note: This data is derived from theoretical calculations and awaits experimental verification.

Research Uncovers Scant Data on this compound, Impeding Detailed Analysis

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the chemical compound this compound remains elusive. This scarcity of data prevents a thorough examination of its properties and potential applications as outlined, particularly in the fields of coordination chemistry and catalysis.

Initial investigations sought to explore the role of this compound as a chelating ligand, the synthesis and characterization of its transition metal complexes, and its subsequent applications in catalysis, with a specific focus on asymmetric catalysis. However, the absence of published research directly pertaining to this specific molecule means that a detailed discussion on its metal-ligand binding modes, the influence of its specific functional groups (fluoro, methyl, and thiol) on coordination geometry, and the electronic and structural properties of any resulting metal complexes cannot be provided at this time.

While the broader family of quinoline derivatives has been a subject of significant interest in chemistry, the specific substitution pattern of this compound does not appear in currently accessible research. Quinoline-based ligands are indeed recognized for their importance in coordination chemistry and have been successfully employed in various catalytic processes. thieme-connect.comthieme-connect.comdntb.gov.uarawdatalibrary.netresearchgate.net The strategic placement of different functional groups on the quinoline scaffold is a key aspect of ligand design, allowing for the fine-tuning of electronic and steric properties to influence the outcome of chemical reactions. thieme-connect.com

For instance, the presence of a thiol (-SH) group, as proposed in the target molecule, often implies a strong affinity for soft metal ions and the potential for the formation of stable metal-sulfur bonds. The fluoro and methyl groups at positions 8 and 2, respectively, would be expected to modulate the electronic properties and steric bulk of the ligand, which in turn could influence the coordination geometry and reactivity of its metal complexes.

Research into related compounds, such as 8-hydroxyquinolines, highlights the significance of the position of substituent groups and their role in metal chelation and the subsequent biological and catalytic activity of the resulting complexes. nih.govnih.govacs.org However, without specific studies on this compound, any discussion remains speculative.

The field of asymmetric catalysis often utilizes chiral ligands based on quinoline frameworks to induce enantioselectivity in chemical transformations. thieme-connect.comrawdatalibrary.net The development of novel chiral quinoline ligands is an active area of research, with a continuous demand for new structures that can offer improved catalytic efficiency and selectivity. thieme-connect.comresearchgate.net

Unfortunately, due to the lack of available data for this compound, a detailed article that strictly adheres to the requested scientific exploration cannot be generated. Further experimental research and publication in peer-reviewed journals would be necessary to elucidate the coordination chemistry and catalytic potential of this particular compound.

Coordination Chemistry and Ligand Design Principles

Applications in Catalysis

Transition Metal-Catalyzed Organic Transformations

The quinoline (B57606) nucleus is a prevalent scaffold in the design of ligands for transition metal catalysis. The nitrogen atom in the quinoline ring and the sulfur atom of the thiol group in 8-Fluoro-2-methylquinoline-6-thiol can act as a bidentate ligand, chelating to a metal center. This chelation can enhance the stability and modulate the reactivity of the metal catalyst. The presence of a fluorine atom, an electron-withdrawing group, can influence the electronic properties of the quinoline ring system, which in turn can affect the catalytic activity of the corresponding metal complex. While direct catalytic applications of this compound are not documented, related quinoline derivatives have been successfully employed as ligands in various transition-metal-free catalyzed reactions researchgate.net. The thiol group itself can also play a role in catalysis, not just as a ligand, but also by participating in the reaction mechanism, for instance, through reversible coordination to the metal center nih.gov.

Applications in Advanced Materials Science

Luminescent Materials (e.g., OLEDs)

Quinoline derivatives are well-known for their applications in organic light-emitting diodes (OLEDs) due to their charge-transporting and emissive properties. researchgate.netmdpi.comuconn.edu The quinoline core of this compound provides a rigid and planar structure that is conducive to luminescence. The substitution pattern, including the fluoro and methyl groups, can be tuned to modify the emission wavelength and quantum efficiency. While specific studies on this compound for OLEDs are absent, related quinoline-based materials have been investigated for their electroluminescent properties. For example, a blue-emitting quinoline-based material, 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ), has shown promising results in OLED devices. researchgate.netuconn.edu The thiol group could potentially be used to anchor the molecule to a metal surface, such as gold, which is often used in electrode fabrication.

Adsorptive Properties and Material Design

The thiol group is well-known for its strong affinity for heavy metal ions. This property can be exploited in the design of materials for the removal of toxic metals from aqueous solutions. Polymers functionalized with thiol groups have demonstrated high adsorption capacities for heavy metals like lead, cadmium, and nickel. mdpi.com It is conceivable that this compound could be incorporated into a polymer matrix or attached to a solid support to create an adsorbent material. Molecularly imprinted polymers (MIPs) have also been synthesized for the selective adsorption of quinoline, indicating that the quinoline part of the molecule can also contribute to selective binding interactions. researchgate.netnih.gov The combination of the quinoline ring and the thiol group could lead to materials with enhanced and selective adsorptive properties.

Development of Chemical Sensors and Probes

Fluorescent Sensors for Metal Ions and pH

The fluorescence of the quinoline scaffold is often sensitive to its chemical environment, making it a suitable platform for the development of fluorescent sensors. Quinoline-based fluorescent probes have been designed for the detection of various metal ions and for monitoring pH changes. researchgate.netrsc.orgresearchgate.netacs.org The chelation of metal ions by the nitrogen of the quinoline and the sulfur of the thiol can lead to a change in the fluorescence properties of the molecule, such as quenching or enhancement, allowing for the detection of the metal ion. acs.orgnih.gov Alkylated quinoline-2-thiol (B7765226) derivatives, for example, exhibit a reduction in fluorescence upon exposure to metals and changes in pH. researchgate.net The electron-withdrawing fluorine atom in this compound could further modulate the sensitivity and selectivity of such a sensor.

Chelate Systems for Specific Molecular Tagging

The thiol group provides a reactive handle for the covalent attachment of the quinoline moiety to other molecules, a process known as molecular tagging or bioconjugation. acs.org Thiols can react with various functional groups to form stable linkages. This allows for the introduction of the fluorescent quinoline unit as a tag for biomolecules like proteins, enabling their detection and visualization. nih.govnih.govnih.gov For instance, new quinolone-based thiol-reactive lanthanide luminescent probes have been synthesized for the sensitive detection of biomolecules. nih.gov The specific chelation properties of the quinoline-thiol system could also be utilized for targeted delivery or imaging applications.

Mechanistic Organic Chemistry Studies of 8 Fluoro 2 Methylquinoline 6 Thiol Reactions

Reaction Pathway Elucidation in Synthetic Methodologies

The synthesis of substituted quinoline (B57606) thiols can be approached through several mechanistic pathways. While a specific, optimized synthesis for 8-Fluoro-2-methylquinoline-6-thiol is not widely documented, plausible routes can be elucidated from established methodologies for related quinolines and thiophenols.

A common strategy involves the introduction of the thiol group onto a pre-formed quinoline ring. One potential pathway begins with the corresponding 6-amino-8-fluoro-2-methylquinoline. This precursor can undergo a Sandmeyer-type reaction, where the amine is first converted to a diazonium salt using sodium nitrite (B80452) and a strong acid. The subsequent reaction of the diazonium intermediate with a sulfur nucleophile, such as potassium ethyl xanthate, followed by hydrolysis, would yield the target thiol.

Another viable pathway involves the nucleophilic aromatic substitution (SNAr) on a 6-halo-8-fluoro-2-methylquinoline (e.g., where the halogen is chlorine or bromine). The thiol group can be introduced by reacting the halo-quinoline with a sulfur source like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793). The reaction with thiourea typically proceeds through the formation of an isothiouronium salt intermediate, which is then hydrolyzed under basic conditions to liberate the free thiol. mdpi.com

A third approach, adapted from the synthesis of quinoline-2-thiones, involves the conversion of the corresponding 8-fluoro-2-methylquinolin-6-ol. researchgate.netorganic-chemistry.org The hydroxyl group could be converted to a better leaving group, such as a triflate, which is then displaced by a sulfur nucleophile. Alternatively, direct thionation of a quinolinone precursor using reagents like Lawesson's reagent or phosphorus pentasulfide could yield a quinolinethione, which exists in tautomeric equilibrium with the desired quinoline thiol. mdpi.com

Table 1: Proposed Synthetic Pathways to this compound

Starting Material Key Reagents Intermediate Type Final Step
6-Amino-8-fluoro-2-methylquinoline 1. NaNO₂, HCl 2. Potassium Ethyl Xanthate Diazonium Salt Hydrolysis
6-Bromo-8-fluoro-2-methylquinoline Thiourea Isothiouronium Salt Basic Hydrolysis

Role of the Thiol Group in Reaction Mechanisms (e.g., Nucleophilicity, Radical Pathways)

The thiol (-SH) group is a dominant driver of the reactivity of this compound. Its chemical behavior is primarily dictated by its nucleophilicity and its ability to participate in radical processes. nih.govresearchgate.net

Nucleophilicity: The sulfur atom of the thiol group is highly polarizable and a potent nucleophile, particularly when deprotonated to the thiolate anion (-S⁻) under basic conditions. This strong nucleophilicity allows it to readily participate in a variety of substitution and addition reactions.

S-Alkylation and S-Arylation: The thiolate is an excellent nucleophile for SN2 reactions with alkyl halides and SNAr reactions with activated aryl halides, leading to the formation of thioethers. The mechanism involves the attack of the sulfur anion on the electrophilic carbon center, displacing the leaving group.

Michael Addition: The thiolate can act as a soft nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. Theoretical studies on related systems show that these reactions can proceed via either a base-catalyzed or a nucleophile-initiated mechanism, depending on the reaction conditions and the nature of the catalyst used. researchgate.net

Disulfide Bond Formation: Mild oxidizing agents can induce the coupling of two thiol molecules to form a disulfide bridge (S-S bond). This reversible process is fundamental in biochemistry and has synthetic utility. nih.gov

Radical Pathways: The S-H bond is weaker than an O-H bond and can be homolytically cleaved by heat or UV light to generate a thiyl radical (RS•). This radical intermediate is a key player in anti-Markovnikov hydrothiolation of alkenes, often referred to as thiol-ene click chemistry. The mechanism proceeds via a radical chain reaction involving initiation (formation of RS•), propagation (addition of RS• to the alkene followed by hydrogen abstraction from another thiol molecule), and termination steps. researchgate.net

C-H and C-F Functionalization Mechanisms

Transition metal-catalyzed C-H functionalization represents a powerful strategy for modifying complex molecules like quinolines. nih.govnih.gov The regioselectivity of these reactions on this compound would be governed by the interplay of the electronic and steric effects of its substituents.

C-H Functionalization: The quinoline nitrogen atom is a strong directing group, typically facilitating C-H activation at the C2 and C8 positions through the formation of a stable five-membered metallacyclic intermediate. However, in this molecule, the C2 position is blocked by a methyl group and the C8 position is occupied by a fluorine atom. Therefore, functionalization would likely be directed to other positions. The thiol group at C6, especially in its anionic thiolate form, can also act as a directing group. Palladium or rhodium catalysts could coordinate to the sulfur atom, directing C-H activation at the adjacent C5 or C7 positions. The electron-donating methyl group at C2 and the electron-withdrawing fluorine at C8 will electronically influence the reactivity of the C-H bonds across the aromatic system. Mechanistic studies on similar systems suggest that C-H activation often proceeds via a concerted metalation-deprotonation (CMD) pathway, where a base assists in the C-H bond cleavage. nih.gov

C-F Functionalization: The C-F bond is exceptionally strong, making its functionalization mechanistically challenging. However, methods for C-F activation, often employing low-valent transition metals or strong reducing agents, have been developed. For the C8-F bond in this molecule, a potential mechanism could involve oxidative addition of the C-F bond to a metal center (e.g., Ni(0) or Pd(0)), forming an aryl-metal-fluoride complex, which can then undergo further reaction.

Catalytic Cycle Investigations (e.g., Copper, Rhodium, Photocatalysis)

Catalytic cycles provide a framework for understanding how a small amount of catalyst can transform a large amount of starting material into a product. For C-H functionalization of this compound, a hypothetical cycle involving rhodium can be proposed, drawing parallels with known mechanisms for 8-methylquinoline (B175542) functionalization. researchgate.net

Hypothetical Rh(III)-Catalyzed C-H Arylation at C7 (Directed by the Thiol Group):

Pre-catalyst Activation/Coordination: A Rh(III) pre-catalyst reacts with the substrate. The thiol group at C6 coordinates to the rhodium center.

C-H Activation: An internal base (e.g., an acetate (B1210297) ligand on the rhodium) assists in the cleavage of the C7-H bond, forming a stable six-membered rhodacycle intermediate. This is a key CMD step.

Oxidative Addition/Coordination of Coupling Partner: An aryl halide (Ar-X) as the coupling partner coordinates to the rhodium center and undergoes oxidative addition to form a Rh(V) intermediate, or the reaction proceeds through an alternative pathway.

Reductive Elimination: The aryl group and the quinoline moiety are coupled, forming a new C-C bond. This step reductively eliminates the final product from the metal center, regenerating a Rh(III) species.

Catalyst Regeneration: The Rh(III) catalyst is now free to coordinate with another substrate molecule, continuing the cycle.

Copper-catalyzed reactions, particularly Ullmann-type couplings, could be employed for S-arylation, proceeding through a Cu(I)/Cu(III) catalytic cycle. Photocatalysis offers alternative mechanistic pathways, often involving the generation of radical ions via single-electron transfer (SET) from an excited-state photocatalyst, which could enable novel C-H or C-F functionalizations.

Table 2: Generalized Steps in a Transition Metal-Catalyzed C-H Functionalization Cycle

Step Mechanistic Description Key Species
1. Coordination The substrate's directing group binds to the metal catalyst. Substrate-Catalyst Complex
2. C-H Activation The targeted C-H bond is cleaved to form a metallacycle. Metallacyclic Intermediate
3. Reaction The metallacycle reacts with a coupling partner. Oxidative Addition/Insertion
4. Reductive Elimination The new C-C or C-X bond is formed, releasing the product. Product & Reduced Catalyst

Kinetic Studies of Reactions Involving the Compound

Specific kinetic data for reactions involving this compound are not available in the public domain. However, a general kinetic analysis can be proposed based on the likely reaction mechanisms.

For a nucleophilic substitution reaction, such as the S-alkylation of the thiol group with an alkyl halide (R-X), the reaction would likely follow a second-order rate law:

Rate = k[Quinoline-S⁻][R-X]

The rate constant, k, would be influenced by factors such as the solvent, temperature, and the nature of the leaving group on the alkyl halide. Kinetic studies would involve monitoring the disappearance of reactants or the appearance of the product over time under varying concentrations to determine the order of the reaction with respect to each component.

For a transition metal-catalyzed C-H functionalization, the kinetics can be more complex, often involving a multi-step catalytic cycle where one step is rate-determining. The rate law could have fractional or zero-order dependence on certain components, depending on the mechanism. For instance, if the C-H activation step is rate-limiting, the rate would be dependent on the concentrations of the substrate and the catalyst. If the reaction with the coupling partner is slow, the rate may also depend on its concentration. Initial rate experiments are typically used to unravel these complex dependencies.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways and Efficient Methodologies

Future research into 8-Fluoro-2-methylquinoline-6-thiol will likely prioritize the development of more efficient, sustainable, and versatile synthetic routes. While classical methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, provide foundational strategies, contemporary research is moving towards more sophisticated approaches. nih.govnih.gov

The focus will be on methodologies that offer high atom economy, reduce waste, and allow for late-stage functionalization. Key areas for exploration include:

C-H Functionalization: Direct functionalization of C-H bonds on pre-formed quinoline rings represents a powerful and efficient strategy. nih.govacs.org Research could target the direct introduction of the thiol group at the C-6 position of an 8-fluoro-2-methylquinoline (B1339794) precursor, bypassing multi-step sequences that require pre-functionalized starting materials.

Multicomponent Reactions (MCRs): Designing a one-pot MCR that combines the necessary aniline (B41778), carbonyl compounds, and a sulfur source could dramatically streamline the synthesis. rsc.org MCRs are advantageous for building molecular complexity in a single step from simple precursors. rsc.org

Green Chemistry Approaches: The use of environmentally benign solvents, catalyst systems (such as metal nanoparticles or organocatalysts), and energy sources (like microwave irradiation or photocatalysis) will be crucial. bohrium.comresearchgate.net For instance, variations on established syntheses using ionic liquids or novel annulation partners have shown increased reaction efficiency. nih.gov Metal-free synthesis protocols are particularly desirable to avoid toxic and expensive transition metals, offering a more environmentally friendly path to valuable quinoline structures. nih.govacs.org

Synthetic StrategyPotential AdvantagesKey Research Focus
Direct C-H Thiolation High atom economy, reduced step count.Development of regioselective catalysts for functionalizing the C-6 position.
Multicomponent Reactions Rapid assembly of complex structures, operational simplicity.Designing a convergent one-pot synthesis from simple, readily available starting materials.
Photoredox Catalysis Mild reaction conditions, use of visible light as a renewable energy source.Exploring metal-free photoredox systems for the construction of the quinoline core or introduction of the thiol. bohrium.com
Flow Chemistry Enhanced safety, scalability, and precise control over reaction parameters.Optimizing reaction conditions in a continuous flow reactor for improved yield and purity.

Advanced Functional Material Development Based on the Quinoline-Thiol Scaffold

The distinct electronic properties of the this compound scaffold make it a promising candidate for the development of novel functional materials. The quinoline moiety is a well-known fluorophore and electronically active system, while the thiol group provides a versatile anchor for surface functionalization or polymerization. nih.govnih.gov

Future research could investigate its application in:

Organic Electronics: The planar, aromatic structure of the quinoline core is conducive to π-π stacking, a critical feature for charge transport in organic semiconductors. The thiol group can be used to graft the molecule onto gold surfaces, creating self-assembled monolayers (SAMs) for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). The electron-withdrawing fluorine atom can be used to tune the HOMO/LUMO energy levels, impacting the material's electronic and optical properties.

Smart Polymers: The thiol group can participate in thiol-ene "click" chemistry, a highly efficient method for polymer synthesis and modification. This could be used to incorporate the quinoline-thiol unit into polymer backbones or as a pendant group, leading to materials with unique photoluminescent, sensing, or metal-coordinating properties.

Material ClassPotential ApplicationRole of this compound
Organic Semiconductors Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs).Active layer component; fluorine and methyl groups tune electronic properties.
Self-Assembled Monolayers Modified electrodes, molecular electronics.Thiol group for strong anchoring to gold surfaces; quinoline for functional interface.
Luminescent Polymers OLEDs, chemical sensors, bio-imaging agents.Fluorophoric unit integrated into a polymer matrix via thiol-ene reactions.

Integration with Supramolecular Chemistry and Self-Assembly

The structure of this compound is well-suited for creating ordered supramolecular architectures. The planar quinoline ring can drive self-assembly through π-π stacking interactions, while the thiol group can act as a hydrogen bond donor or acceptor.

A key research direction is the formation of organogels or supramolecular gels . A quinoline derivative has been shown to form stable organogels through self-assembly, and the resulting material exhibited interesting photophysical properties, such as aggregation-induced emission. rsc.org By carefully selecting the solvent, it might be possible to induce the self-assembly of this compound into fibrous networks that immobilize the solvent, forming a gel. These materials could find applications as soft materials for sensing or controlled release. The thiol group could also be oxidized to form disulfide bridges, providing a covalent linkage to stabilize the self-assembled structures. youtube.com

Supramolecular StructureDriving ForcesPotential Applications
Organogels π-π stacking, hydrogen bonding, van der Waals forces.Soft materials for sensing, catalysis, or acting as templates for other materials. rsc.org
Liquid Crystals Anisotropic molecular shape, intermolecular interactions.Display technologies, optical switches.
Metal-Organic Frameworks (MOFs) Coordination of the thiol (as a thiolate) and quinoline nitrogen to metal ions.Gas storage, separation, catalysis.

Development of Advanced Chemical Probes and Sensors

One of the most promising areas of future research is the application of this compound as a chemical probe. Quinoline-thiol derivatives are known to function as fluorescent sensors for a variety of analytes. researchgate.netgrowingscience.com The underlying mechanism often involves the modulation of the quinoline's fluorescence through photoinduced electron transfer (PET) or other processes upon interaction of the thiol group with a target species. researchgate.net

Potential sensing applications to be explored include:

Heavy Metal Ions: Thiols are excellent chelators for soft metal ions. researchgate.net This compound could be developed into a highly selective and sensitive fluorescent "turn-on" or "turn-off" sensor for toxic metals like mercury (Hg²⁺), lead (Pb²⁺), or cadmium (Cd²⁺). researchgate.netgrowingscience.com

Reactive Sulfur/Oxygen/Nitrogen Species (RSS/ROS/RNS): The thiol group is redox-active and can react with biologically important oxidants such as hydrogen peroxide (H₂O₂) or nitric oxide (NO) derivatives. researchgate.net This reactivity could be harnessed to design probes for studying oxidative stress in biological systems.

Chemical Warfare Agents: Quinoline-2-thione-based probes have been successfully developed for the detection of sulfur mustard and its analogues. nih.gov The reaction of the deprotonated thiol (thiolate) with the agent leads to a highly fluorescent product, enabling a "turn-on" response. nih.gov this compound could be investigated for similar purposes, with the potential for high sensitivity and selectivity. nih.gov

Analyte ClassSensing MechanismPotential Advantage
Heavy Metal Ions (e.g., Hg²⁺) Chelation by thiol leading to fluorescence quenching or enhancement. researchgate.netHigh selectivity due to the soft nature of the thiol donor.
Reactive Oxygen Species (e.g., H₂O₂) Oxidation of thiol to disulfide or other species, altering fluorescence.Real-time monitoring of oxidative stress in biological samples.
Chemical Warfare Agents (e.g., Sulfur Mustard) Nucleophilic reaction of thiolate to form a highly fluorescent product. nih.govRapid, sensitive, and selective detection for security and defense. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and optimization of molecules like this compound. nih.gov These computational tools can dramatically accelerate the design-make-test-analyze cycle. springernature.com

Future research leveraging AI could focus on:

De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs), can be trained on large databases of known molecules to design entirely new quinoline derivatives with optimized properties. azoai.comnih.gov For example, a model could be tasked with generating analogues of this compound that are predicted to have enhanced fluorescence quantum yield or higher binding affinity for a specific metal ion. azoai.com

Property Prediction: ML models can be developed to accurately predict various properties of quinoline derivatives, including their synthetic accessibility, reactivity, toxicity, and material characteristics. researchgate.netupf.edu A model could predict the most likely site of electrophilic substitution on the quinoline ring or forecast the absorption and emission wavelengths of the molecule, guiding experimental efforts. researchgate.netresearchgate.net

Reaction Outcome and Synthesis Planning: AI can predict the products of chemical reactions and even devise entire retrosynthetic pathways. nih.gov This would be invaluable for exploring the novel synthetic routes discussed in section 7.1, helping chemists identify the most promising and efficient ways to synthesize the target compound and its derivatives.

AI/ML ApplicationSpecific TaskExpected Outcome
Generative Models (e.g., GANs, VAEs) Design of novel quinoline-thiol analogues. azoai.comIdentification of new compounds with superior performance as sensors or materials.
Quantitative Structure-Activity Relationship (QSAR) Predict biological activity or material properties. nih.govPrioritization of synthetic targets with the highest probability of success.
Retrosynthesis Prediction Propose efficient synthetic routes. nih.govReduction in the time and resources required for chemical synthesis.

Q & A

Q. What synthetic strategies are effective for preparing 8-Fluoro-2-methylquinoline-6-thiol, considering the reactivity of the thiol group?

  • Methodological Answer : The synthesis should prioritize protecting the thiol group during intermediate steps due to its high nucleophilicity and oxidation sensitivity. A retrosynthetic approach starting from 8-fluoro-2-methylquinoline could involve bromination at position 6 followed by thiolation via nucleophilic substitution with thiourea. Alternatively, AI-assisted synthesis planning (e.g., using Template_relevance Reaxys or Pistachio models) can predict viable routes by analyzing analogous quinoline derivatives, such as 6-bromo-2-ferrocenylquinoline or fluorinated tetrahydroquinolines . Key Considerations :
  • Use inert atmospheres (N₂/Ar) to prevent thiol oxidation.
  • Purify intermediates via column chromatography with silica gel modified with 1% triethylamine to minimize thiol decomposition.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm regiochemistry using coupling constants (e.g., fluorine at C8 causes deshielding of adjacent protons). For thiol identification, observe the absence of a proton at C6 and verify via 2D NMR (HSQC/HMBC) .
  • IR Spectroscopy : Look for S-H stretch (~2550 cm⁻¹) and C-F stretches (1100–1000 cm⁻¹).
  • Mass Spectrometry : Use high-resolution MS (HRMS) to distinguish between the molecular ion ([M+H]⁺) and potential oxidation byproducts (e.g., disulfides) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for synthesis and purification steps due to volatile thiol odors and potential toxicity .
  • Waste Disposal : Quench residual thiols with oxidizing agents (e.g., NaOCl) before disposing of aqueous waste. Solid waste should be stored in sealed containers labeled "sulfur-containing organics" .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be systematically analyzed?

  • Methodological Answer :
  • Meta-Analysis Framework : Compare studies using standardized assays (e.g., MIC for antimicrobial activity) and control variables (e.g., solvent polarity, bacterial strains). For example, fluorinated quinoline derivatives in showed variable antitubercular activity (65–80% yields) due to substituent electronic effects .
  • Computational Modeling : Perform DFT calculations to correlate thiol group acidity (pKa) with bioactivity. Lower pKa values (higher acidity) may enhance metal chelation, mimicking 8-hydroxyquinoline derivatives .

Q. How can reaction conditions be optimized to introduce substituents at the 6-thiol position without side reactions?

  • Methodological Answer :
  • Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to stabilize thiolate intermediates. Avoid protic solvents that promote disulfide formation.
  • Catalysis : Employ Pd/Cu catalysts for cross-coupling reactions (e.g., forming 6-arylthio derivatives). For example, notes that fluorinated quinolines undergo Suzuki-Miyaura coupling at C6 with ~70% efficiency under optimized conditions .
    Example Protocol :
StepConditionsYield
Thiol ProtectionAcetyl chloride in pyridine85%
Coupling ReactionPd(PPh₃)₄, K₂CO₃, DMF, 80°C72%
DeprotectionNaOH/MeOH, reflux90%

Q. What experimental designs are suitable for studying the chelating properties of this compound compared to 8-hydroxyquinoline?

  • Methodological Answer :
  • UV-Vis Titration : Monitor metal-thiol complex formation (e.g., with Cu²⁺ or Fe³⁺) by tracking absorbance shifts. Compare stability constants (logβ) with 8-hydroxyquinoline-metal complexes .
  • X-ray Crystallography : Resolve crystal structures of metal complexes to identify binding modes. For example, 8-hydroxyquinoline forms five-membered chelate rings with metals, while the thiol analog may exhibit different coordination geometries .

Data Contradiction Analysis

  • Example Issue : Discrepancies in reported antimicrobial activity of 6-thiolated quinolines.
    • Resolution : Evaluate assay conditions (e.g., pH effects on thiol deprotonation) and compound purity (HPLC ≥95%). Studies in highlight that nitro-substituted derivatives show higher activity than chloro analogs, suggesting electronic tuning is critical .

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